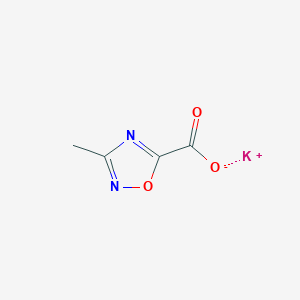
2-Chloro-4-fluoro-3-iodopyridine
Overview
Description
2-Chloro-4-fluoro-3-iodopyridine is a useful research compound. Its molecular formula is C5H2ClFIN and its molecular weight is 257.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that halogenated pyridines, such as this compound, often interact with various biological targets due to the presence of reactive halogen atoms .
Mode of Action
The presence of halogen atoms in its structure suggests that it can undergo various chemical interactions and transformations . For instance, under basic conditions, similar compounds have been proposed to undergo heterolytic bond cleavage, forming a carbene, which then eliminates a halide ion to give a cation .
Biochemical Pathways
Halogenated pyridines are known to interact with various biochemical pathways due to their reactivity .
Result of Action
The compound’s reactivity suggests that it could induce various changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-fluoro-3-iodopyridine . For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Properties
IUPAC Name |
2-chloro-4-fluoro-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-5-4(8)3(7)1-2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSPCHZIAYGSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1271477-28-1 | |
| Record name | 2-chloro-4-fluoro-3-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can be inferred about the potential reactivity of 2-chloro-4-fluoro-3-iodopyridine based on the research on its closely related isomer?
A1: The research [, , ] demonstrates that 5-bromo-2-chloro-4-fluoro-3-iodopyridine readily undergoes C6 magnesiation. Due to the electronic properties of halogens and their directing effects in electrophilic aromatic substitution reactions, it's plausible that this compound would exhibit similar reactivity at the analogous C5 position. This suggests that this compound could also serve as a starting point for synthesizing various pentasubstituted pyridines by reacting it with a range of electrophiles after C5 magnesiation.
Q2: The paper mentions the synthesis of "Pentasubstituted pyridines." Could you elaborate on what this means and its significance in this context?
A2: Pentasubstituted pyridines refer to pyridine rings where all five hydrogen atoms have been replaced with other functional groups or substituents. In this research [, , ], the researchers utilize the halogenated pyridine as a core structure, and through a series of reactions, they replace the halogens with other desired groups. The significance lies in the fact that by controlling the types of substituents added, they can fine-tune the properties of the resulting molecule. This is crucial for medicinal chemistry research, where slight variations in molecular structure can dramatically affect a drug candidate's activity, selectivity, and overall effectiveness.
Q3: While the paper focuses on synthesis, are there any hints about potential applications of these pentasubstituted pyridines, especially considering the research mentions "medicinal chemistry"?
A3: Although specific applications aren't directly stated, the paper emphasizes the value of these halogenated pyridines as "building blocks in medicinal chemistry research" []. This implies that the pentasubstituted derivatives they synthesize could be further developed into potential drug candidates. Pyridine rings are frequently found in pharmaceuticals, often playing a role in a drug molecule's binding to its target. The ability to introduce a wide variety of substituents onto the pyridine core allows for the exploration of a vast chemical space, increasing the chances of discovering novel compounds with desirable biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-cyano-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B1455487.png)






![6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid](/img/structure/B1455496.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1455497.png)


![2-Chloropyrido[2,3-d]pyrimidine-4(1h)-thione](/img/structure/B1455502.png)
